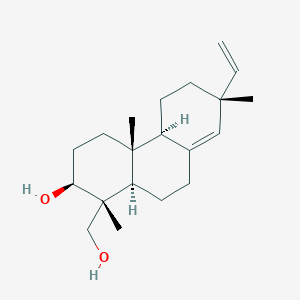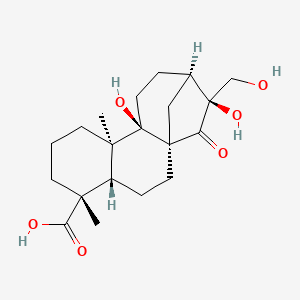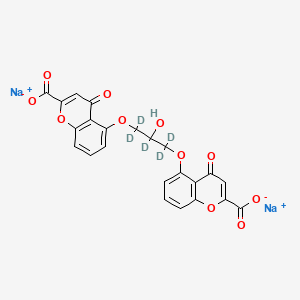
6,8-bis(2,4-dihydroxyphenyl)-7-(3,5-dihydroxyphenyl)-5,6,7,8-tetrahydronaphthalene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It was first identified in 1976 and is known for its unique structure, which is a dimer of oxyresveratrol . 6,8-bis(2,4-dihydroxyphenyl)-7-(3,5-dihydroxyphenyl)-5,6,7,8-tetrahydronaphthalene-1,3-diol has garnered interest due to its potential biological activities and applications in various scientific fields.
Mechanism of Action
Target of Action
Alboctalol is a compound that primarily targets the tyrosinase enzyme . Tyrosinase is a key enzyme involved in the synthesis of melanin, a pigment responsible for the color of skin, hair, and eyes. By inhibiting tyrosinase, Alboctalol can potentially influence the production of melanin.
Mode of Action
Alboctalol interacts with its target, the tyrosinase enzyme, by binding to it and inhibiting its activity . This interaction results in the reduction of melanin synthesis, as the enzyme is unable to catalyze the oxidation of tyrosine to DOPA (dihydroxyphenylalanine), a crucial step in melanin production.
Biochemical Analysis
Biochemical Properties
Alboctalol plays a significant role in biochemical reactions, particularly due to its interactions with enzymes, proteins, and other biomolecules. It has been observed to exhibit weak cytotoxicity against P-388 cells . Alboctalol interacts with various enzymes and proteins, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes.
Cellular Effects
Alboctalol affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Alboctalol can alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival . Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of Alboctalol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Alboctalol binds to specific enzymes, inhibiting their activity and leading to downstream effects on cellular processes . This inhibition can result in the accumulation of substrates or depletion of products, thereby altering the metabolic balance within the cell. Furthermore, Alboctalol can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Alboctalol change over time. The stability and degradation of Alboctalol are crucial factors that influence its long-term effects on cellular function. Studies have shown that Alboctalol remains stable under certain conditions but may degrade over time, leading to a reduction in its cytotoxic effects . Long-term exposure to Alboctalol can result in adaptive cellular responses, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Alboctalol vary with different dosages in animal models. At low doses, Alboctalol may exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways. At high doses, it can induce toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental.
Metabolic Pathways
Alboctalol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels . For example, Alboctalol may inhibit enzymes involved in glycolysis or the tricarboxylic acid cycle, thereby affecting energy production and overall cellular metabolism.
Transport and Distribution
The transport and distribution of Alboctalol within cells and tissues are mediated by specific transporters and binding proteins. Alboctalol can be transported across cellular membranes via active or passive transport mechanisms, depending on its concentration and the presence of transport proteins . Once inside the cell, Alboctalol may bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
Alboctalol exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, Alboctalol may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence energy production. Alternatively, it may accumulate in the nucleus, affecting gene expression and DNA repair processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
6,8-bis(2,4-dihydroxyphenyl)-7-(3,5-dihydroxyphenyl)-5,6,7,8-tetrahydronaphthalene-1,3-diol can be synthesized through the treatment of oxyresveratrol tetramethyl ether with acid. This reaction yields racemic alboctalol octamethyl ether in a 6% yield . The synthetic route involves the following steps:
Starting Material: Oxyresveratrol tetramethyl ether.
Reaction Conditions: Treatment with acid.
Product: Racemic alboctalol octamethyl ether.
Industrial Production Methods
Currently, there is limited information on the large-scale industrial production of alboctalol. Most of the available data pertains to laboratory-scale synthesis and purification methods.
Chemical Reactions Analysis
Types of Reactions
6,8-bis(2,4-dihydroxyphenyl)-7-(3,5-dihydroxyphenyl)-5,6,7,8-tetrahydronaphthalene-1,3-diol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in alboctalol.
Substitution: this compound can undergo substitution reactions, particularly involving its hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various alboctalol derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
6,8-bis(2,4-dihydroxyphenyl)-7-(3,5-dihydroxyphenyl)-5,6,7,8-tetrahydronaphthalene-1,3-diol has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of novel polyphenolic compounds.
Biology: Studied for its potential cytotoxic effects against certain cell lines.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
Similar Compounds
Oxyresveratrol: A monomeric form of alboctalol, known for its antioxidant properties.
Resveratrol: Another polyphenolic compound with similar antioxidant and anti-inflammatory activities.
Chlorophorin: A compound with structural similarities to alboctalol, also known for its biological activities.
Uniqueness of 6,8-bis(2,4-dihydroxyphenyl)-7-(3,5-dihydroxyphenyl)-5,6,7,8-tetrahydronaphthalene-1,3-diol
This compound’s uniqueness lies in its dimeric structure, which imparts distinct biological activities compared to its monomeric counterparts. Its ability to inhibit tyrosinase activity and potential cytotoxic effects make it a compound of interest for further research and development.
Properties
IUPAC Name |
6,8-bis(2,4-dihydroxyphenyl)-7-(3,5-dihydroxyphenyl)-5,6,7,8-tetrahydronaphthalene-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O8/c29-15-1-3-20(23(34)10-15)22-8-14-7-19(33)12-25(36)27(14)28(21-4-2-16(30)11-24(21)35)26(22)13-5-17(31)9-18(32)6-13/h1-7,9-12,22,26,28-36H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGGCAFWTCETPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C2=C1C=C(C=C2O)O)C3=C(C=C(C=C3)O)O)C4=CC(=CC(=C4)O)O)C5=C(C=C(C=C5)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl-3-[N-benzyl-N-(1-ethoxycarbonylethyl)amino]propionate](/img/new.no-structure.jpg)



